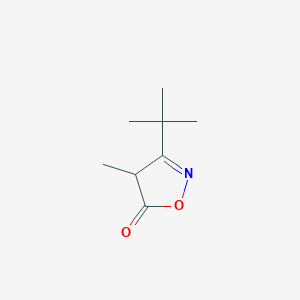

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)9-11-7(5)10/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQGLZMTQUDUQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=NOC1=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4h 1,2 Oxazol 5 One Scaffolds

Classical and Contemporary Approaches to 4H-1,2-Oxazol-5-one Synthesis

The foundational methods for synthesizing the 4H-1,2-oxazol-5-one ring system provide a basis for developing more specialized procedures. These classical routes, along with modern variations, offer a versatile toolkit for organic chemists.

Erlenmeyer-Plochl Condensation and its Variants for 4H-1,2-Oxazol-5-one Formation

The Erlenmeyer-Plochl reaction is a cornerstone in the synthesis of azlactones (an alternative name for 4H-1,2-oxazol-5-ones). This reaction typically involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of a dehydrating agent, commonly acetic anhydride, and a base like sodium acetate. The initial step is the cyclization of the N-acylglycine to form a 2-substituted-5(4H)-oxazolone. This intermediate then undergoes a condensation reaction with the carbonyl compound.

While the classical Erlenmeyer-Plochl reaction is widely used for the synthesis of 4-alkylidene or 4-arylidene-4H-1,2-oxazol-5-ones, modifications are necessary to produce 4-alkyl substituted derivatives without an exocyclic double bond. Variants of this reaction may employ different N-acyl-α-amino acids as starting materials, which can introduce substitution at the C-4 position.

Cyclocondensation Reactions in 4H-1,2-Oxazol-5-one Synthesis

Cyclocondensation reactions represent a broad class of methods for the formation of heterocyclic rings, including the 4H-1,2-oxazol-5-one scaffold. These reactions typically involve the joining of two or more molecules to form a ring with the elimination of a small molecule, such as water or an alcohol.

One common approach involves the reaction of a β-keto ester with a hydroxylamine (B1172632) derivative. The versatility of this method lies in the ability to introduce substituents on both the β-keto ester and the hydroxylamine, thereby controlling the substitution pattern of the final oxazolone (B7731731) product. For instance, using a β-keto ester with a methyl group at the α-position would lead to a 4-methyl-substituted oxazolone.

Intramolecular Cyclization Strategies

Intramolecular cyclization offers a powerful strategy for the regioselective synthesis of 4H-1,2-oxazol-5-ones. This approach involves the cyclization of a linear precursor that already contains all the necessary atoms for the heterocyclic ring. A common strategy is the cyclization of N-acyl-α-amino acids. The choice of the acyl group and the amino acid determines the substituents at the C-2 and C-4 positions of the resulting oxazolone. For the synthesis of 4-methyl substituted oxazolones, N-acyl derivatives of alanine (B10760859) would be suitable starting materials. The cyclization is typically promoted by a dehydrating agent, such as a carbodiimide.

Targeted Synthesis of Substituted 4H-1,2-Oxazol-5-ones

The synthesis of 3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one requires specific strategies to incorporate the bulky tert-butyl group at the C-3 position and the methyl group at the C-4 position.

Strategies for Incorporating the tert-Butyl Moiety at C-3

Introducing a tert-butyl group at the C-3 position of the 4H-1,2-oxazol-5-one ring is challenging due to steric hindrance. Direct alkylation of a pre-formed oxazolone at this position is generally not feasible. Therefore, the tert-butyl group must be incorporated into one of the starting materials.

One potential strategy involves the use of a precursor that already contains the pivaloyl group (tert-butylcarbonyl). For instance, the cyclization of an N-pivaloyl-α-amino acid could yield a 2-tert-butyl-substituted oxazolone. However, the target compound has the tert-butyl group at C-3.

A more direct approach would involve the reaction of a hydroxamic acid bearing a tert-butyl group with an appropriate α-keto acid or ester. For example, the reaction of pivalohydroxamic acid with pyruvic acid or its ester derivative could potentially lead to the formation of the this compound scaffold. The reaction conditions would need to be carefully optimized to favor the desired cyclization pathway.

Another plausible route involves the use of starting materials that can be transformed into the desired structure. For example, the synthesis of 3-tert-butyl-1,2,4-oxadiazoles often starts from tert-butyl amidoxime. While this leads to a different heterocycle, the underlying principle of using a tert-butyl-containing building block is applicable.

Methodologies for Introducing the Methyl Group at C-4

The introduction of a methyl group at the C-4 position is more straightforward. As mentioned earlier, this can be achieved by using a starting material that already contains the methyl group at the appropriate position.

In the context of cyclocondensation reactions, starting with a methyl-substituted β-keto ester, such as ethyl 2-methylacetoacetate, and reacting it with a suitable hydroxylamine derivative would yield a 4-methyl-4H-1,2-oxazol-5-one.

Alternatively, the C-alkylation of a pre-formed 4H-1,2-oxazol-5-one at the C-4 position is a viable strategy. The C-4 proton of the oxazolone ring is acidic and can be removed by a suitable base to generate a nucleophilic enolate, which can then react with a methylating agent, such as methyl iodide. This approach allows for the late-stage introduction of the methyl group.

Regioselectivity and Stereocontrol in Substituted 4H-1,2-Oxazol-5-one Synthesis

The synthesis of substituted 4H-1,2-oxazol-5-ones, such as this compound, requires precise control over the placement and three-dimensional orientation of substituents on the heterocyclic ring. Regioselectivity, the control of which position on the ring a substituent is attached, and stereocontrol, the control of the spatial arrangement of atoms, are critical for developing compounds with specific chemical and biological properties.

Regioselectivity is often dictated by the nature of the starting materials and the reaction mechanism. For instance, in the cyclocondensation reaction of β-ketoesters with hydroxylamine, the substitution pattern of the β-ketoester determines the substituents at the C3 and C4 positions of the resulting oxazolone ring. Similarly, in multi-component reactions, the choice of aldehyde, β-ketoester, and hydroxylamine source directs the final substitution pattern. niscpr.res.in The reaction of hydrazonoyl halides with 2-thioxopyrimidin-4-ones demonstrates how electronic factors can control regioselectivity, leading to the formation of specific regioisomers. nih.gov In some cases, reactions can proceed with high regioselectivity; for example, the cyclocondensation of 1,3-dicarbonyls with arylhydrazines to yield tetrahydroindazolones has been shown to produce only a single regioisomer due to the differing nucleophilicity of the nitrogen atoms in the hydrazine. researchgate.net

Stereocontrol is particularly important when creating chiral centers, especially at the C4 position, which can be a quaternary stereocenter if disubstituted. The development of asymmetric catalytic methods has been a major focus in achieving high stereocontrol. researchgate.net Both organocatalysis and metal-based catalysis have been successfully employed to synthesize enantiomerically enriched oxazolones and their derivatives. researchgate.netresearchgate.net These methods often involve the use of chiral catalysts that create a chiral environment around the reactants, favoring the formation of one stereoisomer over the other. For example, chiral squaramide has been used to catalyze the direct C2-addition of 5H-oxazol-4-ones to γ-keto-α,β-unsaturated esters, yielding highly functionalized products with controlled stereochemistry. researchgate.net The ability to control both regioselectivity and stereochemistry allows for the synthesis of complex α,α-disubstituted amino acids from oxazolone precursors. researchgate.netresearchgate.net

Catalytic and Green Chemistry Approaches in 4H-1,2-Oxazol-5-one Synthesis

Recent advancements in the synthesis of 4H-1,2-oxazol-5-one scaffolds have focused on the use of catalytic methods and green chemistry principles to improve efficiency, reduce environmental impact, and enhance selectivity.

Catalytic methods have revolutionized the synthesis of complex organic molecules, including substituted oxazolones. These approaches offer high efficiency and selectivity, often under mild reaction conditions.

Organocatalysis utilizes small organic molecules as catalysts. This field has provided powerful tools for the asymmetric synthesis of oxazolone derivatives. For instance, an organocatalytic asymmetric tandem cyclization/Michael addition has been developed to synthesize diastereomerically pure and highly enantioenriched N,O-acetal derivatives containing an oxazolone moiety. documentsdelivered.comnih.gov This reaction starts from racemic N-perfluoroacyl amino acids and proceeds with high yield and excellent stereoselectivity (up to 96% ee and >20:1 dr). nih.gov Chiral catalysts, such as those derived from cinchona alkaloids or squaramides, can create a specific chiral environment that directs the stereochemical outcome of the reaction. researchgate.net

Metal-catalyzed methods employ transition metal complexes to facilitate reactions. Palladium catalysts, for example, have been used in the formal [5+2] cycloaddition of vinyloxiranes with oxazol‐5‐(4H)‐ones to furnish seven‐membered lactones in high yields. researchgate.net Gold(I) complexes have also been investigated for their ability to catalyze reactions involving oxazolones. researchgate.net Metal catalysis is instrumental in C-C bond formation strategies, allowing for the introduction of diverse substituents onto the oxazolone scaffold. researchgate.net These methods are key to producing quaternized and non-quaternized α-amino acid derivatives from oxazolone templates. researchgate.net

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. nih.gov In the context of 4H-1,2-oxazol-5-one synthesis, microwave irradiation offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and often cleaner reactions with fewer byproducts. researchgate.net

The synthesis of pyrazole-containing 2,4-disubstituted oxazol-5-ones, for example, was achieved in 2.5–4 hours using conventional heating, while the same reaction under microwave assistance was completed in a much shorter time frame with higher yields. researchgate.net Similarly, a one-pot [3+2] cycloaddition reaction to form 5-substituted oxazoles was optimized under microwave irradiation at 65 °C, resulting in a 96% yield in just 8 minutes. acs.org This rapid and efficient heating allows for the high-throughput synthesis of libraries of oxazolone derivatives for various applications. nih.gov The use of microwave irradiation is also compatible with green chemistry principles, as it can enable solvent-free reactions or the use of more environmentally benign solvents. acs.orgmdpi.com

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of Pyrazole Containing Oxazol-5-ones | Conventional Heating (Acetic Anhydride) | 2.5 - 4 h | Moderate | researchgate.net |

| Synthesis of Pyrazole Containing Oxazol-5-ones | Microwave Irradiation | Shorter Time | Improved | researchgate.net |

| [3+2] Cycloaddition for 5-substituted oxazoles | Conventional Heating | Not specified | Lower | acs.org |

| [3+2] Cycloaddition for 5-substituted oxazoles | Microwave (65 °C, 350 W, IPA) | 8 min | 96% | acs.org |

| Synthesis of Quinolin-4-ylmethoxychromen-4-ones | Conventional Heating (Oil Bath) | 60 min | Lower | nih.gov |

| Synthesis of Quinolin-4-ylmethoxychromen-4-ones | Microwave (100 °C, Solvent-free) | 4 min | 80-95% | nih.gov |

Adherence to the principles of green chemistry is increasingly important in modern synthetic chemistry. For the synthesis of 4H-1,2-oxazol-5-ones, this has led to the development of protocols that minimize or eliminate the use of hazardous organic solvents.

Solvent-free, or neat, reaction conditions are highly desirable. nih.gov These reactions, often facilitated by microwave irradiation or grinding techniques, reduce waste and simplify product purification. nih.govnih.gov For instance, the synthesis of various quinoline (B57606) derivatives has been shown to perform better under microwave-assisted neat conditions compared to using solvents. nih.gov However, in some cases, solvent-free synthesis of isoxazol-5(4H)-ones has resulted in lower yields compared to reactions performed in a solvent. niscpr.res.in

The use of environmentally benign solvents, particularly water, is another cornerstone of green synthesis. researchgate.net A three-component synthesis of isoxazol-5(4H)-ones was successfully carried out using water as the reaction medium at room temperature. niscpr.res.in This method not only avoids hazardous organic solvents but also offers features like shorter reaction times and simple product separation. niscpr.res.in The study found that water provided better results than a range of common organic solvents, including ethanol, acetone, and ethyl acetate. niscpr.res.in Similarly, another green protocol for synthesizing 4-arylideneisoxazol-5-ones utilized an aqueous solution of NaCl. researchgate.net These aqueous-based methods are cost-effective, safe, and environmentally friendly.

| Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂O | 25 | 25 | 98 | researchgate.net |

| EtOH | 25 | 55 | 60 | researchgate.net |

| EtOH:H₂O (1:1) | 25 | 100 | 65 | researchgate.net |

| n-Hexane | 25 | 100 | 30 | researchgate.net |

| Acetone | 25 | 100 | 5 | researchgate.net |

| EtOAc | 25 | 100 | 25 | researchgate.net |

| Solvent-free | 25 | 50 | 70 | researchgate.net |

Mechanistic Insights into 4h 1,2 Oxazol 5 One Reactivity

Fundamental Reactivity Profiles of the 4H-1,2-Oxazol-5-one Ring System

The reactivity of the 4H-1,2-oxazol-5-one ring is governed by the interplay of its constituent functional groups. researchgate.net The ring contains an ester (lactone), an imine, and, depending on substitution, an enolizable proton, leading to a rich and varied chemistry. researchgate.netrsc.org This structure allows for reactions such as nucleophilic attack, enolate formation, ring-opening, and participation in cycloadditions. researchgate.netresearchgate.net

This fundamental reaction is the basis for the ring-opening of oxazolones, a common pathway for synthesizing α-amino acid derivatives. researchgate.net A variety of nucleophiles, including alcohols, amines, and water, can attack the carbonyl center, leading to the cleavage of the acyl-oxygen bond (O1-C5). researchgate.netresearchgate.net For instance, the reaction with an alcohol (alcoholysis) in the presence of a catalyst can yield an α-acylamino acid ester. researchgate.net The susceptibility of the carbonyl group to nucleophilic attack is a cornerstone of oxazolone (B7731731) chemistry. researchgate.net

Table 1: Key Reactive Sites in the 4H-1,2-Oxazol-5-one Ring

| Site | Position | Chemical Nature | Common Reactions |

|---|---|---|---|

| Carbonyl Carbon | C-5 | Electrophilic | Nucleophilic Acyl Substitution, Ring-Opening |

| Methylene/Methine Carbon | C-4 | Acidic (if proton is present) | Deprotonation, Enolate Formation, Alkylation |

This table summarizes the primary centers of reactivity within the general 4H-1,2-oxazol-5-one scaffold.

A crucial feature influencing the reactivity of many 4H-1,2-oxazol-5-ones is the acidity of the proton at the C-4 position. researchgate.net The presence of two adjacent electron-withdrawing groups (the carbonyl group and the imine) significantly increases the acidity of this proton, facilitating its removal by a base. masterorganicchemistry.com Deprotonation at this site results in the formation of a resonance-stabilized enolate, a potent nucleophile. researchgate.netmasterorganicchemistry.com

This oxazole (B20620) enolate can then react with various electrophiles, allowing for the introduction of substituents at the C-4 position. researchgate.net This strategy is widely used for the asymmetric synthesis of quaternary α-amino acids. researchgate.net However, in the case of 3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one, the C-4 position is substituted with a methyl group and lacks an acidic proton. Therefore, it cannot form an enolate in the traditional manner and does not undergo reactions that rely on C-4 deprotonation. Its reactivity is thus primarily centered on the electrophilic carbonyl group and cycloaddition pathways.

Key Reaction Pathways of 4H-1,2-Oxazol-5-ones

The inherent reactivity of the oxazolone ring enables several important synthetic transformations, including ring-opening to form acyclic products and cycloaddition reactions to build more complex molecular architectures. researchgate.netrsc.org

As mentioned, nucleophilic attack at the C-5 carbonyl is a primary reaction pathway that leads to the opening of the heterocyclic ring. researchgate.net This process is fundamental to the use of oxazolones as precursors for α-amino acids and peptides. nih.govresearchgate.net The reaction of an oxazolone with a nucleophile like an amine (aminolysis) or water (hydrolysis) cleaves the lactone and produces an N-acyl-α-amino amide or acid, respectively. researchgate.net These reactions are often highly efficient and can be performed under mild conditions. researchgate.net For example, treatment of a 4-substituted oxazolone with an amine will yield a dipeptide derivative, demonstrating the utility of this method in peptide synthesis.

The endocyclic C=N double bond and, in unsaturated derivatives, the exocyclic C=C double bond, allow 4H-1,2-oxazol-5-ones to participate in cycloaddition reactions. rsc.orgresearchgate.net These reactions are powerful tools for constructing five- and six-membered rings. wikipedia.orgmdpi.com

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene reacting with a dienophile to form a cyclohexene (B86901) ring. wikipedia.org While less common for the oxazolone ring itself to act as the diene, unsaturated oxazolones with an exocyclic double bond at the C-4 position can serve as potent dienophiles. nih.govscispace.com More frequently, the oxazolone ring system is a precursor to 1,3-dipoles for subsequent cycloadditions. researchgate.netresearchgate.net

1,3-dipolar cycloadditions are particularly significant in oxazolone chemistry. researchgate.netmdpi.com This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. mdpi.com Oxazolones can be converted into 1,3-dipolar intermediates, such as Münchnones, which then readily undergo cycloaddition with various dipolarophiles. researchgate.netresearchgate.net

Münchnones, also known as mesoionic 1,3-oxazolium-5-oxides, are aromatic heterocyclic compounds that behave as cyclic azomethine ylide 1,3-dipoles. researchgate.netwikipedia.org They are typically generated in situ from the corresponding N-acylamino acids by cyclodehydration, a process for which 4H-1,2-oxazol-5-ones can be considered tautomers or key intermediates. wikipedia.org

Once formed, Münchnones are highly reactive intermediates that readily participate in 1,3-dipolar cycloaddition reactions, most notably with alkynes. researchgate.netwikipedia.org The reaction of a Münchnone with an alkyne dipolarophile proceeds through a [3+2] cycloaddition, which, after the extrusion of carbon dioxide, yields a pyrrole (B145914) ring. researchgate.netwikipedia.org This transformation is a versatile and widely exploited method for the synthesis of substituted pyrroles, which are important structural motifs in many biologically active compounds. rsc.orgresearchgate.net

Table 2: Summary of Key Reaction Pathways

| Reaction Type | Description | Key Intermediate(s) | Typical Product(s) |

|---|---|---|---|

| Ring-Opening | Nucleophilic attack at the C-5 carbonyl leads to cleavage of the O1-C5 bond. researchgate.netresearchgate.net | Acyl-enzyme like intermediate | α-Acylamino acids, esters, amides. researchgate.net |

| Diels-Alder Cycloaddition | [4+2] cycloaddition where unsaturated oxazolones act as dienophiles. wikipedia.orgnih.gov | - | Substituted cyclohexene derivatives. wikipedia.org |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition involving a 1,3-dipole derived from the oxazolone. researchgate.netmdpi.com | Münchnone (azomethine ylide). researchgate.netwikipedia.org | Pyrroles (after CO2 extrusion), other five-membered heterocycles. researchgate.net |

This table outlines the major synthetic pathways available to the 4H-1,2-oxazol-5-one ring system.

Michael Addition Reactions

Research into the reactivity of the 4H-1,2-oxazol-5-one nucleus has revealed its participation in Michael addition reactions, where it primarily functions as a nucleophile, or "Michael donor." Unlike unsaturated 4-alkylidene derivatives which act as Michael acceptors, the saturated 4H-1,2-oxazol-5-one ring system can add to α,β-unsaturated compounds.

A notable example is the Brønsted acid-catalyzed aza-Michael reaction between various 3-substituted isoxazol-5-ones and enones. In a metal-free methodology, it was demonstrated that the isoxazol-5-one selectively attacks the enone at the nitrogen atom (N-2) rather than the carbon atom at the 4-position. This regioselectivity is a key mechanistic feature of this transformation. Theoretical calculations and control experiments have indicated that the reaction kinetics favor the nucleophilic attack from the nitrogen, explaining the exclusive formation of N-adducts.

The reaction proceeds under mild conditions and is effectively catalyzed by accessible Brønsted acids such as hydrochloric acid or p-sulfonic acid calix mdpi.comarene. The choice of catalyst can be optimized depending on the Michael acceptor used; for instance, p-sulfonic acid calix mdpi.comarene provides better yields when chalcones serve as the acceptor, and the catalyst can be recovered and reused. This methodology allows for the preparation of a diverse range of N-substituted isoxazol-5-one derivatives in moderate to excellent yields.

Table 1: Examples of Brønsted Acid-Catalyzed aza-Michael Addition of Isoxazol-5-ones Data synthesized from studies on the aza-Michael reaction of the isoxazol-5-one core.

| Isoxazol-5-one Reactant (R) | Michael Acceptor | Catalyst | Yield (%) |

| 3-Phenyl-4H-1,2-oxazol-5-one | Chalcone | p-sulfonic acid calix mdpi.comarene | 85 |

| 3-Methyl-4H-1,2-oxazol-5-one | Dibenzylideneacetone | Hydrochloric Acid | 78 |

| 3-Phenyl-4H-1,2-oxazol-5-one | (E)-4-phenylbut-3-en-2-one | p-sulfonic acid calix mdpi.comarene | 92 |

| 3-Methyl-4H-1,2-oxazol-5-one | Chalcone | Hydrochloric Acid | 75 |

This reaction highlights the nucleophilic character of the endocyclic nitrogen atom in the 4H-1,2-oxazol-5-one ring, providing a reliable method for C-N bond formation.

Applications of 3 Tert Butyl 4 Methyl 4h 1,2 Oxazol 5 One in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block and Intermediate

3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one serves as a compact and highly functionalized building block for a wide array of chemical transformations. The reactivity of the oxazolone (B7731731) ring is multifaceted, allowing it to participate in reactions as both an electrophile and a nucleophile. rsc.orgresearchgate.net The carbonyl group at the C-5 position is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is frequently exploited by using nucleophiles such as alcohols, amines, or water to generate N-acyl-α-amino acid esters, amides, or acids, respectively. researchgate.net

Furthermore, the proton at the C-4 position is notably acidic (pKa ≈ 9), allowing for easy deprotonation to form an enolate. acs.orgacs.org This enolate is a key reactive intermediate that can undergo a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including alkylations, arylations, and aldol-type condensations. researchgate.net This dual reactivity makes the oxazolone scaffold an important precursor for synthesizing highly functionalized acyclic and cyclic compounds. researchgate.net Its ability to act as a synthetic equivalent of a chiral α-amino acid enolate is particularly significant in the synthesis of non-proteinogenic amino acids. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral Amino Acid Derivatives and Peptidomimetics

One of the most powerful applications of 4-substituted oxazolones like this compound is in the stereoselective synthesis of α-amino acids and their derivatives. rsc.org The facile epimerization at the C-4 position under basic or even neutral conditions allows for Dynamic Kinetic Resolution (DKR) processes. acs.orgacs.org In a DKR, a chiral catalyst selectively reacts with one enantiomer of the rapidly racemizing oxazolone, leading to the formation of a single diastereomer of the product in high enantiomeric excess. acs.org

Various catalytic systems, including chiral organocatalysts and peptide-based catalysts, have been developed for the alcoholysis of oxazolones, yielding enantiomerically enriched α-amino acid esters. acs.orgacs.org For instance, a tetrapeptide catalyst can effectively catalyze the methanolysis of oxazolones possessing various C-4 substituents, affording the corresponding methyl esters with high enantiomeric ratios. acs.org This methodology provides a direct route to valuable chiral building blocks for peptide synthesis and the development of peptidomimetics. nih.gov The stereochemical outcome is governed by the catalyst's ability to preferentially bind and activate one enantiomer of the oxazolone. acs.org

Table 1: Representative Catalytic Dynamic Kinetic Resolution of 4-Substituted Oxazolones Data shown are for representative 4-alkyl-oxazolones to illustrate the general reaction discussed.

| C-4 Substituent | Catalyst | Solvent | Conversion (%) | Enantiomeric Ratio (S:R) |

|---|---|---|---|---|

| Methyl | Peptide Catalyst | Toluene | >99 | 91:9 |

| Isobutyl | Peptide Catalyst | Toluene | >99 | 95:5 |

| Benzyl | Peptide Catalyst | Toluene | >99 | 98:2 |

Source: Adapted from representative findings in peptide-catalyzed DKR studies. acs.org

Role in Diversity-Oriented Synthesis (DOS) for Scaffold Generation

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules for screening in chemical biology and drug discovery. rsc.org Oxazolones, including this compound, are excellent starting points for DOS strategies due to their ability to undergo a wide range of transformations leading to different molecular scaffolds from a common precursor. rsc.orgnih.gov

The multiple reactive sites within the oxazolone molecule allow for controlled, stepwise reactions that can diverge to produce a variety of core skeletons. For example, a single oxazolone can be a substrate for nucleophilic ring-opening, cycloaddition reactions, or reactions involving the C-4 enolate. By carefully selecting the reaction partners and conditions, chemists can generate libraries of compounds based on scaffolds such as amino acids, peptides, imidazolones, pyrrolidines, and other heterocycles, all originating from the same oxazolone starting material. rsc.orgresearchgate.netnih.gov This substrate-controlled approach is a hallmark of efficient DOS, enabling the rapid exploration of chemical space. rsc.org

Based on a thorough review of available scientific literature, there is no specific information regarding the chemical compound "this compound" or its application in the strategic integration into natural product synthesis.

Searches for this specific compound—including its synthesis, reactivity, and use in organic synthesis—did not yield any relevant research findings, data, or scholarly articles. The provided topic, "," and the subsection, "5.5. Strategic Integration into Natural Product Synthesis," appear to pertain to a compound that is not documented in publicly accessible chemical databases and literature.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and content requirements.

Future Directions and Emerging Research Avenues for 3 Tert Butyl 4 Methyl 4h 1,2 Oxazol 5 One

Development of Novel Asymmetric Catalytic Systems

The development of novel asymmetric catalytic systems is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. For 3-tert-butyl-4-methyl-4H-1,2-oxazol-5-one, future research is expected to focus on the design and application of chiral catalysts that can engage with the oxazolone (B7731731) core to induce stereoselectivity in a variety of chemical transformations.

Drawing parallels from related oxazolone systems, the exploration of chiral Lewis acids, Brønsted acids, and organocatalysts could lead to significant breakthroughs. For instance, chiral metal complexes, such as those based on palladium or cobalt, have shown promise in the asymmetric synthesis of allylic esters. The application of similar catalytic systems to this compound could facilitate the stereocontrolled introduction of functional groups at the C4 position.

Furthermore, the use of chiral dipeptide-based Brønsted base catalysts, which have been successful in the asymmetric [4 + 2] annulation of 5H-thiazol-4-ones, presents another exciting possibility. nih.gov The development of analogous catalytic systems tailored for the this compound scaffold could open up new pathways for the synthesis of complex chiral molecules.

| Catalyst Type | Potential Reaction | Expected Outcome |

| Chiral Lewis Acid (e.g., Pd-based) | Allylic Alkylation | High enantioselectivity in C-C bond formation. |

| Chiral Brønsted Acid | Michael Addition | Stereocontrolled conjugate addition to α,β-unsaturated systems. |

| Chiral Dipeptide-based Organocatalyst | [4+2] Cycloaddition | Diastereo- and enantioselective synthesis of fused heterocyclic systems. |

Exploration of Unconventional Reactivity Modes

Beyond traditional synthetic transformations, the exploration of unconventional reactivity modes for this compound is a burgeoning area of research. These novel activation methods, including photocatalysis and electrochemistry, offer the potential for unique chemical transformations under mild reaction conditions.

Photocatalysis, in particular, has emerged as a powerful tool in organic synthesis. The oxazolone core, with its inherent electronic properties, may be amenable to photoinduced reactions. For example, the use of a suitable photosensitizer could enable single-electron transfer processes, leading to the formation of radical intermediates that can participate in novel bond-forming reactions. The photooxidation of a related quinazolinone via a singlet oxygen ene reaction highlights the potential for such light-mediated transformations. nih.gov

Electrochemical synthesis provides another avenue for exploring the reactivity of this compound. By applying an electric potential, it may be possible to generate reactive intermediates, such as radical cations or anions, that can undergo unique cyclization or coupling reactions. The electropolymerizability of some oxazol-5-one derivatives suggests that the heterocyclic ring can be electronically activated. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production. Continuous flow reactors offer numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher yields and purities.

For the synthesis of this compound and its derivatives, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can be crucial for optimizing reaction conditions and minimizing the formation of side products. High-throughput methodologies for the synthesis of related 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) libraries in continuous flow reactors have already been reported, demonstrating the feasibility of this approach for heterocyclic compounds. rsc.org

Automated synthesis platforms, which combine robotics with flow chemistry, could further accelerate the discovery and optimization of reactions involving this compound. These systems can perform a large number of experiments in a short period, allowing for the rapid screening of catalysts, solvents, and other reaction parameters.

| Technology | Advantage | Potential Application for this compound |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Optimized synthesis of the core structure and its derivatives. |

| Automated Synthesis | High-throughput screening of reaction conditions. | Rapid discovery of novel reactions and catalytic systems. |

| Microfluidic Reactors | Small reaction volumes, rapid mixing, and heat transfer. | Mechanistic studies and synthesis of small quantities for screening. |

Advanced Spectroscopic Characterization Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. For reactions involving this compound, the application of advanced spectroscopic techniques will be instrumental in elucidating the structures of transient intermediates and transition states.

Time-resolved spectroscopy, which allows for the study of dynamic processes on very short timescales, is a particularly powerful tool. wikipedia.org Techniques such as transient absorption and time-resolved infrared (TRIR) spectroscopy can provide direct observational data on short-lived species involved in a reaction pathway. wikipedia.orgwhiterose.ac.uk The study of mesoionic oxazolones using steady-state and time-resolved fluorescence methods has already provided insights into their electronic properties and solvent-dependent behavior. nih.gov Applying these techniques to reactions of this compound could reveal key mechanistic details.

In-situ spectroscopic monitoring, where a reaction is analyzed in real-time within the reaction vessel, is another valuable approach. This can be achieved using techniques such as ReactIR (in-situ FTIR) and in-situ NMR, providing kinetic data and helping to identify reaction intermediates.

Computational Design of Novel this compound Analogues with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, computational methods can be employed to design novel analogues with tailored reactivity and properties.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the oxazolone core. nih.govresearchgate.net By modeling different substitution patterns, it is possible to predict how changes to the molecule's structure will affect its reactivity towards various reagents. This can guide the synthesis of new analogues with enhanced or altered chemical behavior. DFT studies have been successfully used to understand the reactivity of related oxazol-5-one and 1,2,4-triazole derivatives. researchgate.netnih.gov

Machine learning (ML) is another powerful computational approach that is beginning to be applied to chemical synthesis and drug design. mdpi.com By training ML models on existing experimental data, it may be possible to predict the outcomes of new reactions or to design molecules with specific desired properties. For example, an ML model could be developed to predict the enantioselectivity of a catalytic reaction involving this compound, based on the structure of the catalyst and substrate. The use of machine learning in the design of novel quinolinesulfonamides–triazole hybrids showcases the potential of this approach. mdpi.com

| Computational Method | Application | Desired Outcome |

| Density Functional Theory (DFT) | Calculation of electronic properties and reaction pathways. | Prediction of reactivity and design of analogues with tailored electronic properties. |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions. | Understanding of catalyst-substrate interactions and reaction dynamics. |

| Machine Learning (ML) | Prediction of reaction outcomes and molecular properties. | Accelerated discovery of new reactions and design of novel compounds with desired activities. |

Q & A

Q. Table 1: Comparative Reactivity of Oxazolone Derivatives

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals for this compound | Diagnostic Use |

|---|---|---|

| ¹³C NMR | 172 ppm (C=O), 28 ppm (tert-butyl C) | Confirms lactam and tert-butyl groups |

| IR | 1750 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C) | Validates oxazolone ring integrity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.